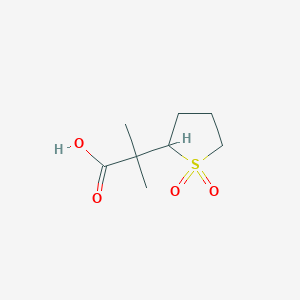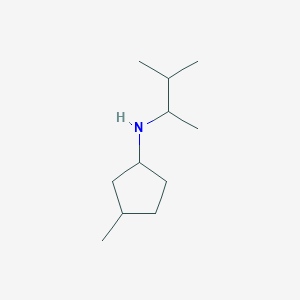
3-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine is an organic compound with the molecular formula C₁₁H₂₃N and a molecular weight of 169.31 g/mol . This compound is a cyclic amine, characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to a 3-methylbutan-2-yl chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-methylbutan-2-amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under strong oxidizing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
3-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The exact pathways and targets are not well-characterized, but it is believed to modulate biological processes through its amine group, which can form hydrogen bonds and ionic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine
- 3-Methyl-N-(2-methylbutan-2-yl)cyclohexan-1-amine
Uniqueness
3-Methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H23N |
|---|---|
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
3-methyl-N-(3-methylbutan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)10(4)12-11-6-5-9(3)7-11/h8-12H,5-7H2,1-4H3 |
Clé InChI |
YLPFURSGNBYOPS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)NC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
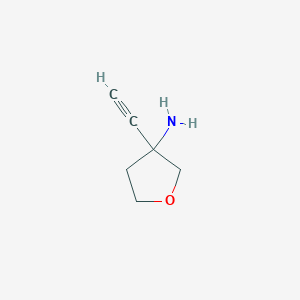
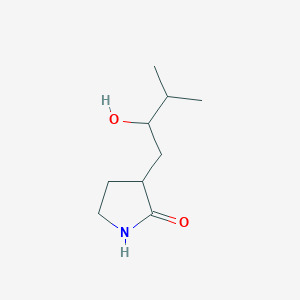
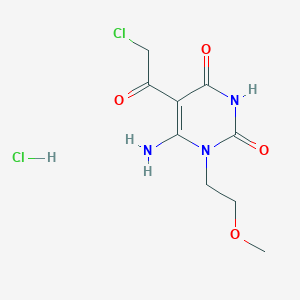
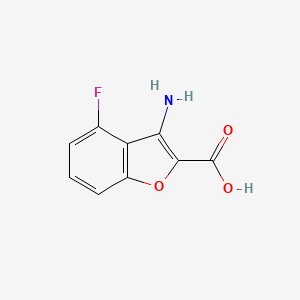
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
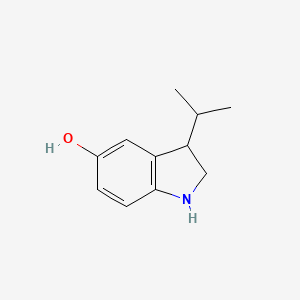
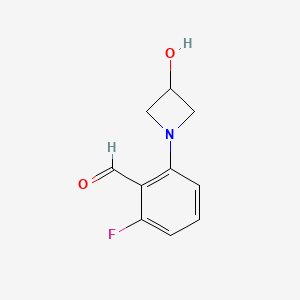
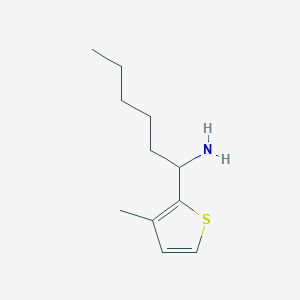
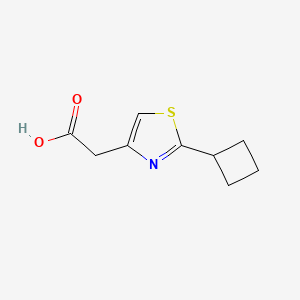
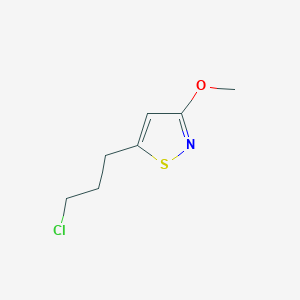
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
